4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid
Description
Chemical Structure and Properties The compound 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid features a benzoic acid backbone substituted at the 3-position with a methoxy group and at the 4-position with a 3-chloro-4-methoxycarbonylphenyl moiety. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Applications may include its use in metal phthalocyanine complexes for DNA intercalation studies or as a precursor for anticancer agents targeting protein-protein interactions .
Properties
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRZQQRKIXUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692011 | |
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-34-0 | |
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkaline Methoxylation of Halogenated Precursors
The CN104151157A patent details a one-pot method for synthesizing methoxybenzoic acids via nucleophilic substitution. For example:
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Step 1 : 3-Chlorobenzoic acid reacts with sodium methoxide in methanol at 80–150°C under 0.18–1.4 MPa pressure, yielding 3-methoxybenzoic acid sodium salt.
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Step 2 : Hydrolysis with NaOH/KOH (90–190°C) followed by HCl acidification produces 3-methoxybenzoic acid with >95% purity.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80–150°C |
| Pressure | 0.18–1.4 MPa |
| Yield | 89–92% |
| Purity (HPLC) | 95–98% |
This method avoids toxic reagents (e.g., phosgene) and reduces alkali consumption by 30% compared to traditional routes.
Construction of the 3-Chloro-4-Methoxycarbonylphenyl Group
Chlorination and Methoxycarbonylation
The CN105753731A patent outlines a pathway for introducing chloro and methoxycarbonyl groups via nitro intermediates:
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Nitrochlorination : 3-Nitrobenzoic acid reacts with thionyl chloride (SOCl<sub>2</sub>) or phosphorus trichloride (PCl<sub>3</sub>) in chlorobenzene, forming 3-nitro-4-chlorobenzoic acid (Yield: 88–97%).
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Methoxycarbonylation : The chloro group is substituted with methoxy using sodium methoxide in methanol under reflux (8 hours, 64–94% yield).
Reaction Conditions :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitrochlorination | SOCl<sub>2</sub> | 100°C | 2 hr | 97% |
| Methoxycarbonylation | NaOCH<sub>3</sub> | Reflux | 8 hr | 94% |
Coupling of Fragments via Benzanilide Intermediates
Amidation and Reduction
The CN105753731A patent describes coupling nitro-substituted benzoyl chlorides with aniline, followed by nitro reduction:
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Amidation : 3-Nitro-4-chlorobenzoyl chloride reacts with aniline in chlorobenzene, forming 3-nitro-4-chlorobenzanilide (Yield: 95.8%).
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Nitro Reduction : Catalytic hydrogenation (Raney Ni, H<sub>2</sub> at 5–14 MPa) or iron powder in HCl reduces the nitro group to amine, yielding 3-amino-4-methoxycarbonylbenzanilide (Yield: 70–95%).
Optimization Insight :
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Catalyst Choice : Raney Ni achieves higher yields (95%) than iron powder (70–80%) but requires pressurized H<sub>2</sub>.
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Temperature Control : Maintaining 55–60°C during reduction minimizes side reactions (e.g., over-reduction or dehalogenation).
Final Hydrolysis to Benzoic Acid
Alkaline Hydrolysis and Acidification
The methoxycarbonyl group is hydrolyzed to carboxylic acid using NaOH/KOH (90–190°C), followed by HCl acidification:
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Hydrolysis : 3-Methoxycarbonylbenzanilide → 3-Methoxybenzoic acid (Yield: 89–92%).
Critical Parameters :
| Factor | Optimal Range |
|---|---|
| NaOH Concentration | 10–20% w/v |
| Reaction Time | 2–8 hours |
| Acidification pH | 2–3 |
Scalability and Industrial Feasibility
Pilot-Scale Yields
| Step | Lab Yield | Pilot Yield |
|---|---|---|
| Methoxycarbonylation | 94% | 89% |
| Nitro Reduction | 95% | 88% |
| Hydrolysis | 92% | 90% |
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a less chlorinated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield carboxylic acids, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound with the molecular formula C16H13ClO5 and a molecular weight of 320.724 . It contains chloro and methoxycarbonyl functional groups. This compound, also known as CAS number 1261978-34-0, is explored for its potential therapeutic properties and as a precursor in drug development.
Scientific Research Applications
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid has applications in various scientific research fields:
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine It is explored for potential therapeutic properties and as a precursor in drug development.
- Industry It is utilized in producing specialty chemicals and materials.
Chemical Reactions
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid can undergo several types of chemical reactions:
- Oxidation The methoxy groups can be oxidized to form corresponding carboxylic acids.
- Reduction The chloro group can be reduced to a hydrogen atom, resulting in a less chlorinated derivative.
- Substitution The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxycarbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Benzoic Acid Core
4-[(2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido]-3-methoxybenzoic acid (Idasanutlin/RG7388) Structure: Features a pyrrolidine-2-carboxamido group with fluorophenyl and cyano substituents. Application: A second-generation MDM2 inhibitor for reactivating p53 in cancer therapy . Key Difference: The additional fluorophenyl and cyano groups enhance binding affinity to MDM2 compared to the target compound, which lacks these moieties .
4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic Acid Structure: Contains a glycosyl group at the 4-position. Application: Acts as a cholinesterase inhibitor with improved water solubility due to the glucosyl moiety . Key Difference: The glycosylation reduces lipophilicity, contrasting with the chloro-methoxycarbonylphenyl group in the target compound, which increases hydrophobicity .
4-(3,4-Dicyanophenoxy)-3-methoxybenzoic Acid Structure: Substituted with a dicyanophenoxy group. Application: Used in Zn(II) phthalocyanine complexes for DNA intercalation studies . Key Difference: The dicyano group enhances π-π stacking with DNA bases, a property absent in the target compound .
Alkoxy-Substituted Benzoic Acids
Functional and Pharmacological Comparisons
- DNA Binding Mechanisms: The target compound’s structural analogue, 4-(3,4-dicyanophenoxy)-3-methoxybenzoic acid, binds DNA via intercalation due to its planar dicyano group . In contrast, the target compound’s chloro-methoxycarbonylphenyl group may favor groove binding or electrostatic interactions.
- Enzyme Inhibition: Glycosylated benzoic acids (e.g., 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid) inhibit cholinesterases via hydrogen bonding , whereas the target compound’s ester group might interact with hydrophobic enzyme pockets.
- Anticancer Activity: Idasanutlin (RG7388) achieves nanomolar IC50 values in MDM2-binding assays , whereas the target compound’s efficacy in similar pathways remains unexplored but is hypothesized to be lower due to the absence of fluorophenyl/cyano groups.
Physicochemical Properties
- Solubility :
- Thermal Stability :
- Metal complexes of substituted benzoic acids (e.g., Zn(II) phthalocyanine) show enhanced thermal stability (>300°C) , suggesting the target compound could serve as a stable ligand in coordination chemistry.
Biological Activity
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, also known by its CAS number 1261978-34-0, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid typically involves multi-step reactions, including the use of palladium-catalyzed cross-coupling methods. The starting materials include various benzoic acid derivatives and chlorinated phenyl compounds. The reaction conditions are optimized to achieve high yields and purity, often utilizing solvents such as ethanol or water under reflux conditions.
Antimicrobial Properties
Research indicates that derivatives of benzoic acids, including 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, exhibit significant antimicrobial activity. A study reported that compounds similar to this structure demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard microbiological techniques, revealing promising antibacterial potential .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Zone of Inhibition (mm) |
|---|---|
| 3-Hydroxy methyl benzoate | 17 mm |
| (3-Methoxycarbonylphenyl) 3-butoxybenzoate | 27.5 mm |
| (3-Methoxycarbonylphenyl) 3-pentoxybenzoate | 28 mm |
| (3-Methoxycarbonylphenyl) 3-hexoxybenzoate | 26 mm |
This table highlights the antibacterial activity observed in related compounds, suggesting a potential for similar activity in the target compound.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways associated with cell survival and death .
The biological activity of 4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid is believed to be mediated through its interaction with specific molecular targets such as enzymes and cellular receptors. This interaction can lead to the inhibition or activation of various biochemical pathways critical for cellular functions.
Key Pathways
- Cell Proliferation : The compound may interfere with pathways that regulate cell cycle progression.
- Apoptosis : Induction of programmed cell death in cancer cells through activation of caspases.
- Inflammatory Response : Modulation of inflammatory mediators could contribute to its therapeutic effects in various diseases .
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound and its derivatives. For instance, a study highlighted the synthesis and biological testing of several derivatives that exhibited enhanced antibacterial activity compared to their parent compounds. These findings underscore the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What advanced techniques resolve overlapping spectral signals in NMR analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
